5-Acetyl-4-methylthiazol-2(3H)-one
Description
5-Acetyl-4-methylthiazol-2(3H)-one (CAS No. 30748-47-1, molecular formula C₆H₈N₂OS) is a thiazolone derivative characterized by a bicyclic structure featuring a thiazole ring fused with a ketone group. The compound is distinguished by a methyl group at the 4-position and an acetyl substituent at the 5-position of the thiazole ring. Its synthesis typically involves condensation reactions, such as the reaction of thiosemicarbazone derivatives with 3-chloro-2,4-pentadione in the presence of sodium acetate under reflux conditions . This compound is commercially available (e.g., from CymitQuimica) and serves as a key intermediate in medicinal chemistry, particularly in the synthesis of hybrid heterocyclic compounds like quinazolin-4(3H)-one derivatives . Notably, its toxicological profile remains understudied, warranting caution in handling .
Properties
IUPAC Name |
5-acetyl-4-methyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-5(4(2)8)10-6(9)7-3/h1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFCISPGLMHKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-methylthiazol-2(3H)-one typically involves the reaction of 3-chloropentane-2,4-dione with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for 5-Acetyl-4-methylthiazol-2(3H)-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-methylthiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Acetyl-4-methylthiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-methylthiazol-2(3H)-one involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt microbial cell walls, and scavenge free radicals. These actions are mediated through its functional groups and the thiazole ring, which can interact with biological macromolecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolone and Quinazolinone Derivatives
*From : Analgesic activity evaluated via acetic acid-induced writhing test in mice.
Key Observations:
Substituent Impact on Bioactivity: The methyl group in 5-acetyl-4-methylthiazol-2(3H)-one enhances steric stability, analogous to 2-methylquinazolin-4(3H)-one (Compound 2), which showed higher analgesic activity than its non-methylated counterpart (Compound 1) .
Comparative Pharmacological Profiles: While 5-acetyl-4-methylthiazol-2(3H)-one itself lacks direct pharmacological data, its structural role in synthesizing bioactive hybrids (e.g., compound 13a in ) suggests utility in drug design. In contrast, quinazolinone derivatives with phenyl substituents (Compound 3*) exhibit superior analgesic activity over acetylated thiazolones, highlighting the importance of aromatic vs. acetyl groups in target engagement .
Heterocyclic Hybrids :
- Compounds like 5-[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one () demonstrate the versatility of thiazole rings in multi-heterocyclic systems, though their biological activities remain unexplored compared to acetylated thiazolones .
Biological Activity
5-Acetyl-4-methylthiazol-2(3H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of 5-Acetyl-4-methylthiazol-2(3H)-one
5-Acetyl-4-methylthiazol-2(3H)-one, with the CAS number 32497-14-6, is characterized by its thiazole ring structure, which is known for diverse biological activities. The compound's structural features contribute to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that 5-acetyl-4-methylthiazol-2(3H)-one exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| E. coli | 15 | 25 |
| S. aureus | 18 | 20 |
| P. aeruginosa | 12 | 30 |
Anti-inflammatory Activity
In vivo studies using carrageenan-induced edema models have shown that 5-acetyl-4-methylthiazol-2(3H)-one possesses notable anti-inflammatory effects. The compound demonstrated a reduction in paw swelling, indicating its potential as a therapeutic agent for inflammatory conditions.
Mechanism of Action:
The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. Docking studies have revealed that the compound interacts favorably with the active site of COX enzymes, leading to reduced prostaglandin synthesis.
Anticancer Properties
Several studies have reported the cytotoxic effects of 5-acetyl-4-methylthiazol-2(3H)-one on various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound exhibited an IC50 value in the micromolar range, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| HT-29 | 12 |
| MCF-7 | 10 |
Structure-Activity Relationship (SAR)
The biological activity of 5-acetyl-4-methylthiazol-2(3H)-one is influenced by its structural components. Substituents on the thiazole ring can significantly alter its potency and selectivity against specific biological targets. For instance:
- Acetyl Group: Enhances solubility and bioavailability.
- Methyl Group: Influences binding affinity to target enzymes.
Research has shown that modifications to these groups can lead to derivatives with improved biological profiles.
Case Studies
- Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives, including 5-acetyl-4-methylthiazol-2(3H)-one, against resistant bacterial strains. Results indicated that this compound could serve as a lead for developing new antibiotics .
- Anti-inflammatory Mechanism: A study focused on the anti-inflammatory properties revealed that the compound effectively reduced inflammation markers in animal models. The results suggested that it could be developed into a therapeutic agent for treating chronic inflammatory diseases .
- Cytotoxicity Assessment: In vitro assays conducted on multiple cancer cell lines demonstrated that 5-acetyl-4-methylthiazol-2(3H)-one induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Acetyl-4-methylthiazol-2(3H)-one and related thiazolone derivatives?
- Methodological Answer : A widely used approach involves condensation reactions between thioamide precursors and α-haloketones or α,β-unsaturated carbonyl compounds. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with aldehydes in 1,4-dioxane or acetic acid, catalyzed by piperidine or sodium acetate, yields substituted thiazolones . Reaction optimization often includes controlling temperature (reflux at ~100°C) and stoichiometry, followed by recrystallization from solvents like ethanol or DMF/acetic acid mixtures for purification.
Q. How is the structural integrity of 5-Acetyl-4-methylthiazol-2(3H)-one confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For instance, ¹H NMR peaks for methyl groups in similar compounds appear at δ 1.69–2.57 ppm, while aromatic protons resonate at δ 6.5–8.0 ppm . Mass spectrometry (MS) provides molecular weight validation, and Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thiazole rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of 5-Acetyl-4-methylthiazol-2(3H)-one?
- Methodological Answer : Key parameters include:
- Catalysts : Piperidine or KOH enhances reaction rates and selectivity in condensation steps .
- Solvent Systems : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while acetic acid facilitates cyclization .
- Temperature Control : Reflux conditions (80–120°C) are critical for imine or hydrazone formation, but excessive heat may degrade sensitive functional groups .
Advanced techniques like microwave-assisted synthesis or flow chemistry could further reduce reaction times and byproducts.
Q. What experimental strategies are recommended for evaluating the biological activity of 5-Acetyl-4-methylthiazol-2(3H)-one?
- Methodological Answer :
- Cytotoxicity Assays : Use sulforhodamine B (SRB) or MTT assays on cancer cell lines (e.g., MCF-7, HEPG-2) with reference compounds like CHS-827. Normalize data against DMSO controls to exclude solvent artifacts .
- Antimicrobial Screening : Follow CLSI guidelines for broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting MIC (Minimum Inhibitory Concentration) values .
- Mechanistic Studies : Enzyme inhibition assays (e.g., kinase or protease targets) coupled with molecular docking can elucidate structure-activity relationships .
Q. How do pH and solvent stability impact the reactivity of 5-Acetyl-4-methylthiazol-2(3H)-one in biological or synthetic contexts?
- Methodological Answer :
- pH Stability : Thiazolone rings are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Stability studies using HPLC or UV-Vis spectroscopy at varying pH levels (e.g., 4–9) are essential for drug formulation .
- Solvent Effects : Polar solvents (e.g., DMSO) enhance solubility but may induce tautomerization. Monitor tautomeric equilibrium using ¹H NMR in deuterated solvents .
Q. How can researchers resolve contradictions in bioactivity data between different assay systems?
- Methodological Answer :
- Cross-Validation : Compare results from orthogonal assays (e.g., SRB vs. ATP-based luminescence) to confirm cytotoxicity trends .
- Cell Line Specificity : Test compounds on diverse cell lines (e.g., NUGC, DLD-1) to account for metabolic or genetic variability .
- Pharmacokinetic Profiling : Assess compound stability in serum or simulated physiological fluids to distinguish intrinsic activity from degradation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
